(Z)-Ethyl cinnamate

Description

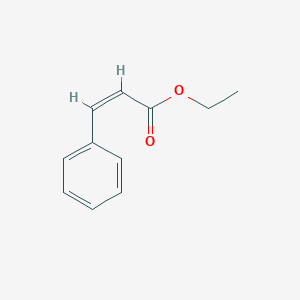

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4192-77-2 | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(Z)-Ethyl Cinnamate: A Guide to Stereoselective Synthesis and Structural Characterization

An In-Depth Technical Guide for Researchers

Introduction

Ethyl cinnamate, an ester of cinnamic acid, is a valuable compound found in various natural products and widely utilized as a fragrance and flavoring agent.[1][2] Its structure is defined by a carbon-carbon double bond, which gives rise to two geometric isomers: (E)-ethyl cinnamate (trans) and (Z)-ethyl cinnamate (cis). The (E)-isomer is thermodynamically more stable and thus more common. However, the (Z)-isomer is a crucial motif in numerous bioactive natural products and serves as a key building block in complex organic synthesis.[3][4]

The selective synthesis of the thermodynamically less stable (Z)-isomer presents a significant challenge, requiring carefully designed strategies to overcome the natural preference for the (E)-configuration. This guide provides an in-depth exploration of modern, field-proven methodologies for the stereoselective synthesis of this compound. We will delve into the mechanistic rationale behind these techniques, provide detailed experimental protocols, and outline the definitive spectroscopic methods required for unambiguous structural confirmation, empowering researchers to confidently synthesize and characterize this important molecule.

Part 1: Stereoselective Synthesis of this compound

The synthesis of (Z)-α,β-unsaturated esters like this compound requires kinetic control to favor the formation of the less stable isomer. While classical methods like the Wittig reaction using stabilized ylides typically yield the (E)-isomer, several powerful and reliable techniques have been developed to achieve high Z-selectivity.[5][6]

The Horner-Wadsworth-Emmons (HWE) Olefination: Still-Gennari Modification

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis.[7] The Still-Gennari modification is a highly effective variant that reverses the typical E-selectivity of the HWE reaction to produce (Z)-alkenes with high stereospecificity.[8][9]

Causality and Mechanism:

The key to the Still-Gennari olefination is the use of phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[10] These groups increase the acidity of the phosphonate protons and alter the stability of the reaction intermediates. The reaction is performed under non-equilibrating conditions at low temperatures (-78 °C) with a strong, dissociating base system like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (18-crown-6).

This combination of reagents ensures that the initial addition of the phosphonate carbanion to the aldehyde is kinetically controlled and irreversible. The electron-withdrawing groups on the phosphorus atom favor the formation of the erythro intermediate, which then undergoes rapid elimination to yield the (Z)-alkene before it can equilibrate to the more stable threo intermediate that would lead to the (E)-alkene.[10]

Experimental Protocol: Still-Gennari Synthesis of this compound

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry tetrahydrofuran (THF, 5 mL). Add bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate (2.0 eq.) and 18-crown-6 (3.0 eq.).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq.).

-

Base Addition: In a separate flask, prepare a solution of potassium bis(trimethylsilyl)amide (KHMDS) (2.1 eq.) in dry THF (5 mL). Add this solution dropwise to the reaction mixture at -78 °C over 15 minutes.

-

Reaction: Stir the mixture vigorously at -78 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to separate the (Z)-isomer from any (E)-isomer and byproducts.

Visible-Light-Driven E→Z Isomerization

A powerful and green alternative for accessing (Z)-cinnamates is the photocatalytic isomerization of the thermodynamically stable (E)-isomer.[3] This method leverages the energy of visible light to overcome the energy barrier between the two isomers.

Principle and Causality:

This transformation is typically catalyzed by a photoredox catalyst, such as an iridium complex (e.g., Ir₂(ppy)₄Cl₂).[3] When the (E)-isomer is irradiated with blue light in the presence of the catalyst, the catalyst absorbs a photon and enters an excited state. Through a process of energy transfer, this excited state catalyst converts the (E)-alkene to its own triplet excited state. This triplet state has a lower rotational barrier around the central C=C bond, allowing for isomerization. Relaxation back to the ground state produces a mixture of (E) and (Z) isomers, from which the desired (Z)-product can be isolated.

Experimental Protocol: Photocatalytic Isomerization [3]

-

Setup: In a standard Schlenk tube, dissolve (E)-ethyl cinnamate (1.0 eq., e.g., 0.4 mmol) and Ir₂(ppy)₄Cl₂ (0.01 eq.) in acetonitrile (CH₃CN, 4.0 mL).

-

Irradiation: Place the tube approximately 5 cm from a 5W blue LED lamp (λ ≈ 460–470 nm).

-

Reaction: Stir the solution at room temperature for 24 hours. Ensure the reaction is open to the air as it does not require an inert atmosphere.

-

Workup: After 24 hours, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Purification: The resulting crude oil, containing a mixture of (Z) and (E) isomers, is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Part 2: Purification and Isolation

The separation of (Z) and (E) isomers of ethyl cinnamate is critical and is almost exclusively achieved using flash column chromatography. The two isomers have slightly different polarities, allowing for their separation on a silica gel stationary phase.

Protocol: Flash Column Chromatography

-

Solvent System Selection: Determine an optimal mobile phase using TLC. A mixture of hexanes and ethyl acetate is standard. A good starting point is a 19:1 or 10:1 ratio, aiming for an Rf value of ~0.3-0.4 for the (Z)-isomer, with clear separation from the lower-Rf (E)-isomer spot.

-

Column Packing: Prepare a silica gel slurry with the initial, low-polarity eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes) and pack the column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure (Z)-isomer.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless oil.

Part 3: Structural Characterization

Unambiguous confirmation of the (Z)-stereochemistry is paramount. This is achieved by a combination of spectroscopic techniques, with ¹H NMR being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for differentiating between (E) and (Z) isomers of alkenes.

The Decisive Role of the Coupling Constant (J):

The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J) between the two vinylic protons (the protons on the C=C double bond). The magnitude of this coupling is dependent on the dihedral angle between the protons.

-

For This compound , the vinylic protons are cis to each other, resulting in a smaller coupling constant, typically in the range of 11-13 Hz .[11]

-

For (E)-ethyl cinnamate , the vinylic protons are trans to each other, resulting in a larger coupling constant, typically ~16 Hz .[11][12]

This significant and predictable difference in J-values allows for confident and absolute assignment of the alkene geometry.

¹H and ¹³C NMR Data Summary:

The chemical shifts (δ) of the vinylic protons and carbons also differ between the two isomers due to varying steric and electronic environments.

| Compound | Assignment | ¹H NMR (δ, ppm) | ¹H-¹H Coupling (J, Hz) | ¹³C NMR (δ, ppm) |

| This compound | Ethyl CH₃ | ~1.20 (t) | 7.1 | ~14.2 |

| Ethyl CH₂ | ~4.15 (q) | 7.1 | ~60.0 | |

| Vinylic H (α to C=O) | ~5.90 (d) | ~12.5 | ~119.0 | |

| Vinylic H (β to C=O) | ~6.90 (d) | ~12.5 | ~142.0 | |

| Aromatic Hs | ~7.30-7.50 (m) | - | ~128.0-135.0 | |

| Carbonyl C=O | - | - | ~165.8 | |

| (E)-Ethyl Cinnamate | Ethyl CH₃ | ~1.35 (t) | 7.1 | ~14.3 |

| Ethyl CH₂ | ~4.27 (q) | 7.1 | ~60.4 | |

| Vinylic H (α to C=O) | ~6.45 (d) | ~16.0 | ~118.2 | |

| Vinylic H (β to C=O) | ~7.68 (d) | ~16.0 | ~144.5 | |

| Aromatic Hs | ~7.35-7.55 (m) | - | ~128.0-134.4 | |

| Carbonyl C=O | - | - | ~166.9 |

(Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. The coupling constant is the most reliable diagnostic value.)[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1710-1720 cm⁻¹ .

-

C=C Stretch (Alkene): A medium absorption band around 1630-1640 cm⁻¹ .

-

C-O Stretch (Ester): Strong bands in the region of 1150-1250 cm⁻¹ .

-

=C-H Bending: For the (Z)-isomer, an out-of-plane bending vibration for the cis-disubstituted alkene can sometimes be observed around 675-730 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The (E) and (Z) isomers are indistinguishable by MS as they have the same mass and typically identical fragmentation patterns.

-

Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 176 , corresponding to the molecular formula C₁₁H₁₂O₂.[14][15]

-

Key Fragments: Common fragments include m/z = 131 ([M-OEt]⁺), 103 ([M-COOEt]⁺), and 77 ([C₆H₅]⁺).[14]

Conclusion

The stereoselective synthesis of this compound is a readily achievable goal for the modern synthetic chemist. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction provides a robust and highly selective method for its direct synthesis from benzaldehyde. Alternatively, a green and efficient photocatalytic isomerization of the more common (E)-isomer offers an excellent pathway to the desired product. In all cases, rigorous structural characterization is essential. While IR and MS confirm the molecular structure, only ¹H NMR spectroscopy, through the careful analysis of the vinylic proton coupling constants, can provide the definitive and unambiguous confirmation of the (Z)-geometry.

References

-

Weizman, H. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

-

Studylib. (n.d.). Wittig Reaction: Ethyl Cinnamate Synthesis & NMR Analysis. Retrieved from [Link]

-

Kiełbasiński, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7064. [Link]

-

RSC Publishing. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances. [Link]

-

Wiley-VCH. (n.d.). Ethyl cinnamate. SpectraBase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl cinnamate. Retrieved from [Link]

-

University of Bath. (n.d.). Still-Gennari Olefination. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl cinnamate (FDB012002). Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Thamattoor, D. M., et al. (2001). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 78(2), 236. [Link]

-

Ohkuma, T., et al. (2015). Highly Z- Selective Julia-Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. Organic Letters, 17(6), 1437–1440. [Link]

-

Restek. (n.d.). Ethyl cinnamate. Retrieved from [Link]

-

American Chemical Society. (2023). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. ACS Green Chemistry Institute. [Link]

-

Scite.ai. (n.d.). Still–Gennari Olefination and its Applications in Organic Synthesis. Retrieved from [Link]

-

Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

Chegg. (2015). Solved Explain how one can use 1H NMR to differentiate. Retrieved from [Link]

-

Kiełbasiński, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cinnamate. Retrieved from [Link]

-

Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. Journal of Chemical Education, 84(1), 119. [Link]

-

Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. [Link]

-

N-Zárate, C., et al. (2013). Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis. Journal of Mass Spectrometry, 48(12), 1275-1284. [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]

-

RSC Publishing. (2023). Distal meta-C–H functionalization of α-substituted cinnamates. Chemical Science. [Link]

-

National Center for Biotechnology Information. (2023). Distal meta-C–H functionalization of α-substituted cinnamates. PMC. [Link]

-

Ando, K. (1999). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Dicks, A. P., et al. (2005). Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. The Chemical Educator, 10(4), 300-302. [Link]

-

Jain, S. C., et al. (2001). Synthesis of naturally occurring cinnamyl cinnamates. Journal of Chemical Research, 2001(9), 433-434. [Link]

-

Reddit. (2016). How do I determine E or Z ethyl cinnamate from a H NMR? r/chemhelp. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl cinnamate. Retrieved from [Link]

-

Studylib. (n.d.). Horner-Wadsworth-Emmons Synthesis: Lab Guide. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Ethyl cinnamate. SpectraBase. Retrieved from [Link]

-

BioCrick. (n.d.). This compound | CAS:4192-77-2. Retrieved from [Link]

-

Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

Sources

- 1. Showing Compound Ethyl cinnamate (FDB012002) - FooDB [foodb.ca]

- 2. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. webassign.net [webassign.net]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Still-Gennari Olefination [ch.ic.ac.uk]

- 9. scite.ai [scite.ai]

- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. Distal meta-C–H functionalization of α-substituted cinnamates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ethyl-(E)-cinnamate,ethyl-trans-cinnamate(4192-77-2) MS [m.chemicalbook.com]

- 15. 2-Propenoic acid, 3-phenyl-, ethyl ester [webbook.nist.gov]

Spectroscopic data of (Z)-Ethyl cinnamate (NMR, IR, Mass Spec)

A-Z Guide to Spectroscopic Data of (Z)-Ethyl Cinnamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound is an organic compound with applications in the fragrance and flavor industries.[1][2][3] Its stereoisomeric purity is crucial for its sensory properties and potential biological activity. Spectroscopic analysis is the cornerstone of confirming the Z-configuration of the olefinic bond and ensuring the overall structural integrity of the molecule. This guide will walk you through the essential spectroscopic techniques used to characterize this compound, providing both the data and the expert interpretation necessary for rigorous scientific validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.[5] The instrument's magnetic field is set to a high, constant value.

-

Data Acquisition: A radiofrequency (RF) pulse is applied to the sample, exciting the hydrogen nuclei.[6][7] As the nuclei relax back to their ground state, they emit a signal that is detected. This process is repeated multiple times to improve the signal-to-noise ratio.

-

Data Processing: The detected signal, known as the Free Induction Decay (FID), is converted into a spectrum using a mathematical process called a Fourier Transform (FT).[7] The resulting spectrum plots signal intensity versus chemical shift.

Interpreting the ¹H NMR Spectrum of this compound

The key to distinguishing between the (Z) and (E) isomers of ethyl cinnamate lies in the coupling constant (J-value) between the two vinylic protons.[8] For the (Z)-isomer, this coupling constant is typically smaller than that of the (E)-isomer.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Olefinic H (α to C=O) | ~5.93 | Doublet | ~12 |

| Olefinic H (β to C=O) | ~6.85 | Doublet | ~12 |

| Aromatic H's | ~7.2-7.5 | Multiplet | - |

| -OCH₂- | ~4.1-4.3 | Quartet | ~7.1 |

| -CH₃ | ~1.2-1.4 | Triplet | ~7.1 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

The doublet multiplicity of the olefinic protons arises from their coupling to each other. The quartet and triplet patterns of the ethyl group protons are due to the coupling between the methylene (-OCH₂-) and methyl (-CH₃) protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the radiofrequency range used to excite the ¹³C nuclei. As the natural abundance of ¹³C is low (about 1.1%), more scans are typically required to obtain a spectrum with a good signal-to-noise ratio.

Interpreting the ¹³C NMR Spectrum of this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl C=O | ~166 |

| Olefinic C (α to C=O) | ~118 |

| Olefinic C (β to C=O) | ~144 |

| Aromatic C's | ~128-134 |

| -OCH₂- | ~60 |

| -CH₃ | ~14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[9][10][11] The frequencies at which a molecule absorbs IR radiation are characteristic of the types of chemical bonds present.

Experimental Protocol: FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the modern standard for IR analysis.[9][10]

-

Sample Preparation: A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: A beam of IR radiation is passed through the sample. An interferometer modulates the radiation, and the resulting interferogram is detected.[9][11][12]

-

Data Processing: A Fourier Transform is applied to the interferogram to generate the IR spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).[10]

Interpreting the IR Spectrum of this compound

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| C=O Stretch (Ester) | ~1710-1730 |

| C=C Stretch (Alkene) | ~1630-1640 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| C-O Stretch (Ester) | ~1150-1250 |

| C-H Bending (Z-disubstituted alkene) | ~675-730 |

The strong absorption band around 1710-1730 cm⁻¹ is characteristic of the carbonyl group in the ester functional group. The presence of the C=C double bond is confirmed by the absorption in the 1630-1640 cm⁻¹ region. The band around 675-730 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds on a cis (or Z) disubstituted alkene.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13][14][15] It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization: The this compound sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI) or chemical ionization (CI).[13] This process forms a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.[13][15]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative abundance versus m/z.[15]

Interpreting the Mass Spectrum of this compound

The molecular formula of this compound is C₁₁H₁₂O₂, which gives it a molecular weight of approximately 176.21 g/mol .[16][17]

| m/z Value | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 148 | [M - C₂H₄]⁺ |

| 131 | [M - OCH₂CH₃]⁺ |

| 103 | [C₆H₅CH=CH]⁺ |

| 77 | [C₆H₅]⁺ |

The peak at m/z 176 corresponds to the molecular ion.[18][19] The other major peaks represent characteristic fragments of the molecule. For instance, the loss of an ethoxy group (-OCH₂CH₃) results in the fragment at m/z 131.[18] The peak at m/z 103 is indicative of the cinnamoyl cation, and the peak at m/z 77 corresponds to the phenyl cation.[18]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the unequivocal identification and structural verification of this compound. The interplay of these techniques offers a multi-faceted view of the molecule, from its atomic connectivity and stereochemistry to its functional groups and molecular mass. This guide serves as a valuable resource for scientists and researchers, ensuring the integrity and quality of their work in fields where precise molecular characterization is paramount.

References

-

Silverstein, R. M., & Bassler, G. C. (n.d.). Spectrometric identification of organic compounds. Journal of Chemical Education. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Retrieved from [Link]

-

MrWengibChemistry. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds [Video]. YouTube. [Link]

-

Study.com. (n.d.). Identifying Organic Molecules Using Spectroscopy: Practice Problems. Retrieved from [Link]

-

Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

-

Dahal, P. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. Microbe Notes. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2020). Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. Cengage Learning.

-

Wikipedia contributors. (n.d.). Mass spectrometry. In Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

University of Regensburg. (n.d.). Principles of NMR. Retrieved from [Link]

- Hummel, R. E. (2012). Mass Spectrometry Imaging: Principles and Protocols. Springer.

-

National Institute of Standards and Technology. (n.d.). Ethyl (Z)-cinnamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl (Z)-cinnamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy - principles and applications. Retrieved from [Link]

-

Technology Networks. (2024, April 12). IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl cinnamate. Retrieved from [Link]

-

Chegg.com. (2015, March 17). Solved Explain how one can use 1H NMR to differentiate. Retrieved from [Link]

-

MassBank. (2008, October 21). ethyl cinnamate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link]

-

Restek. (n.d.). Ethyl cinnamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Overlay of 13C-NMR, DEPT 90 and DEPT 135 of ethyl cinnamate from bottom to top. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (Z)-cinnamate. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Ethyl cinnamate (FDB012002). Retrieved from [Link]

-

Cram. (n.d.). Ethyl Cinnamate Synthesis. Retrieved from [Link]

Sources

- 1. ethyl (Z)-cinnamate, 4610-69-9 [thegoodscentscompany.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl Cinnamate Synthesis - 921 Words | Cram [cram.com]

- 4. microbenotes.com [microbenotes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. process-nmr.com [process-nmr.com]

- 8. Solved Explain how one can use 1H NMR to differentiate | Chegg.com [chegg.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. microbenotes.com [microbenotes.com]

- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 16. Ethyl (Z)-cinnamate [webbook.nist.gov]

- 17. This compound | C11H12O2 | CID 5284656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. massbank.eu [massbank.eu]

- 19. ez.restek.com [ez.restek.com]

Introduction: Unveiling the Potential of (Z)-Ethyl Cinnamate

An In-Depth Technical Guide to the Bioactivity of (Z)-Ethyl Cinnamate For Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate, an ester derived from cinnamic acid and ethanol, is a naturally occurring compound found in the essential oil of cinnamon and other plants like Kaempferia galanga.[1][2] It exists as two geometric isomers, (E)- and this compound, distinguished by the orientation of the substituents around the carbon-carbon double bond. While the (E)-isomer is more common and thermodynamically stable, the (Z)-isomer (CAS 4610-69-9) is also a subject of significant scientific interest.[3][4] This guide provides a comprehensive review of the existing literature on the bioactivity of ethyl cinnamate, with a specific focus on the (Z)-isomer where data is available, to support researchers and professionals in the fields of pharmacology and drug development. We will delve into its multifaceted biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, presenting the underlying mechanisms, experimental data, and detailed protocols to facilitate further investigation.

Antimicrobial and Acaricidal Activity

Synthetic cinnamate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both fungicidal and bactericidal properties.[3] The esterification of cinnamic acid appears crucial for this bioactivity, as derivatives like ethyl cinnamate show greater potency than cinnamic acid itself.[5] This enhanced activity is likely due to increased lipophilicity, which facilitates greater penetration of microbial cell membranes.[5]

Antifungal and Antibacterial Efficacy

Studies have quantified the antimicrobial activity of ethyl cinnamate against a range of pathogenic fungi and bacteria using the Minimum Inhibitory Concentration (MIC) metric. While often not distinguishing between isomers, these studies provide a valuable baseline for the compound's efficacy. Ethyl cinnamate has shown bioactivity against various Candida species, Aspergillus flavus, and Penicillium citrinum.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl Cinnamate Against Select Microorganisms

| Microorganism | Strain | MIC (µM) | Reference |

| Candida albicans | ATCC-76485 | 726.36 | [5][6] |

| Candida tropicalis | ATCC-13803 | 726.36 | [5][6] |

| Candida glabrata | ATCC-90030 | 726.36 | [5][6] |

| Aspergillus niger | N/A | 61 | [7] |

| Bacillus subtilis | N/A | 203 | [7] |

| Escherichia coli | N/A | 203 | [7] |

| Staphylococcus aureus | N/A | 252 | [7] |

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for cinnamate derivatives against fungi is believed to involve disruption of the plasma membrane.[3] Molecular docking simulations and experimental evidence suggest a direct interaction with ergosterol, a critical component of the fungal cell membrane, leading to increased permeability and eventual cell death.[8] This targeted disruption makes it a compelling candidate for antifungal drug development.

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

A. Materials:

-

This compound

-

Test microorganisms (e.g., Candida albicans ATCC-76485)

-

Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria)

-

Sterile 96-well microplates

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Positive control antibiotic/antifungal (e.g., Nystatin)

-

Spectrophotometer or plate reader

B. Procedure:

-

Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the broth medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

Inoculum Preparation: Culture the test microorganism and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound.

-

Controls:

-

Negative Control: Wells with broth and inoculum only (to confirm microbial growth).

-

Positive Control: Wells with broth, inoculum, and a known antimicrobial agent.

-

Sterility Control: Wells with broth only (to check for contamination).

-

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for the required duration (18-24 hours for bacteria, 24-48 hours for fungi).

-

Result Interpretation: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible microbial growth.[9]

Anti-inflammatory Properties

Cinnamic acid and its derivatives are recognized for their anti-inflammatory activities.[10] Research into ethyl cinnamate and its analogs, such as ethyl p-methoxycinnamate, has revealed mechanisms involving the inhibition of key inflammatory enzymes and mediators.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of cinnamate derivatives are linked to their ability to suppress the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11] This suppression, in turn, reduces the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). The underlying mechanism often involves the inactivation of the transcription factor NF-κB, a central regulator of the inflammatory response.[11] Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that cinnamates can downregulate the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]

Caption: Inhibition of the NF-κB pathway by this compound.

Anticancer and Anti-Angiogenic Effects

Emerging evidence highlights the potential of ethyl cinnamate as an anticancer agent, particularly in the context of colorectal cancer.[12] Its primary mechanism in this domain appears to be the inhibition of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.

Attenuation of VEGFR2 Signaling

Recent studies have demonstrated that ethyl cinnamate can suppress tumor growth by attenuating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[12] VEGF is a critical signaling protein that promotes angiogenesis. By binding to its receptor, VEGFR2, on endothelial cells, it triggers a phosphorylation cascade involving downstream pathways like ERK and Akt, ultimately leading to cell proliferation, migration, and tube formation. Ethyl cinnamate has been shown to inhibit the phosphorylation of VEGFR2, thereby blocking this entire downstream cascade.[12] This anti-angiogenic activity was observed in both in-vitro models using Human Umbilical Vein Endothelial Cells (HUVECs) and in-vivo zebrafish and colon cancer xenograft models.[12]

Caption: this compound inhibits angiogenesis via the VEGFR2 pathway.

Experimental Protocol: HUVEC Tube Formation Assay

This assay is a classic in-vitro model to assess the anti-angiogenic potential of a compound.

A. Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel Basement Membrane Matrix

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound

-

Sterile, chilled 96-well plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with a camera

B. Procedure:

-

Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

-

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in a basal medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) must be included.

-

Cell Seeding: Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours.

-

Imaging and Analysis:

-

After incubation, observe the formation of capillary-like structures (tubes) under an inverted microscope.

-

Capture images from several representative fields for each condition.

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using software like ImageJ. A significant reduction in these parameters in the presence of this compound indicates anti-angiogenic activity.

-

Antioxidant Activity

Ethyl cinnamate has demonstrated antioxidant properties, which are crucial for combating oxidative stress implicated in numerous chronic diseases.[13][14] Its ability to scavenge free radicals is a key aspect of its bioactivity.

Radical Scavenging Mechanism

The antioxidant capacity of ethyl cinnamate is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[14] In this test, the compound donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. The lipophilic character of ethyl cinnamate may enhance its ability to transverse lipid membranes to exert its antioxidant effects within the cell.[14]

Experimental Protocol: DPPH Radical Scavenging Assay

A. Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

Spectrophotometer and cuvettes/96-well plate

B. Procedure:

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution (e.g., 1 mL) with a smaller volume of the sample solution (e.g., 100 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A blank containing only methanol should be used to zero the instrument.

-

Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol instead of the sample, and A_sample is the absorbance of the DPPH solution with the test sample.

-

IC50 Determination: Plot the % RSA against the concentration of this compound. The IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals, can be determined from this graph.

Conclusion and Future Directions

The body of evidence reviewed in this guide establishes ethyl cinnamate as a compound with significant and diverse bioactivities. Its demonstrated antimicrobial, anti-inflammatory, anticancer, and antioxidant properties make it a compelling lead molecule for drug development. The mechanisms, including fungal membrane disruption, inhibition of the NF-κB pathway, and attenuation of VEGFR2 signaling, provide a solid foundation for further preclinical and clinical investigation.

A critical next step for the scientific community is to conduct more studies that specifically differentiate the bioactivities of the (Z)- and (E)-isomers. Such research will clarify whether one isomer possesses superior therapeutic potential and will be essential for developing targeted, stereospecific drugs. Furthermore, optimizing delivery systems, perhaps using nanoformulations, could enhance the bioavailability and efficacy of this compound, paving the way for its application in treating a wide range of human diseases.

References

- Guidechem. Ethyl cinnamate 103-36-6 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwzZCO2oCupOplVnU37Cf6tqa08NTkAgBKwYx0Dvo73dTpqc7fmDDnxghdKhrI79yGzoY3dk9wJvpd_OZKM1X0m3fentRIHaMU597HEB1EViIM09iouCe3Q9bErGPYZu4MAMhDwvgYqwzMOmhlxkLzN_6SWAIexh8UB-AdhS8=]

- Benchchem. This compound CAS 4610-69-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzVJ_CPSpiMmKLPlp8pXq8TNiKNBX-hzWh1qTCr1PoObcflIi915oiFRzyZNkUlKsYJ7yW1aSGH1x6bOoMqGu4CcmowUd2YYkXLDmO668-w0TvSi6gIyNbOL4-sPXd6K_iifK6]

- PubMed Central. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpwTkmM-jwSsVMfq0oLarVoCsq0BFxACCW9rqGvj0mwyytoROM4PI-0e3VL59npsrDqTCGUPo_JeUQ2vomldchlUZOueOC_250yeC48b2N0SRvgKo3BdZsFHHA3B6uwWgmIXh9j8fg2qsSLX8=]

- Benchchem. A Comparative Analysis of the Antimicrobial Potency of Cinnamate Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9T2tjIc-3BHpCo5femV-fERRpJvcH-cbwmg-RwsCPCCC1KHrLT6FpXd4bGF-G7s0BT1CfTyiIwtz09zP1RZsKguETXK-Bi9W3UKbp04byjC___kUIljMqQVhUa8Rvl4a11-irT-W0DMU39E5TVIR_epLmjE4_ddn7-axgOf1qxHwSm8OoWOYEFEycZcYLqXQ3TjU4I8EzJ0D4ZzMsvp8cIracTA==]

- MDPI. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNkq9J0iWARmEw2h8ZFTEZiq6jCZmRCNJ_NvK9zFONL6DzWJlkNYmsPh_x9Pq8a_xv1cVpJOZfGl5k8DOaqrUlpjRwToB-pupndRspVrBkXNJfP4zWmgBkuXP6EpAj_8wwmMY=]

- ResearchGate. (PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzFEWx2M-Brcn7BBH5WAib9YG_tsetYKJwpvUbguXk_oCR5j8PjY4x0eTGPnL5i_gyKvp1XUfHCsNFoH5X-AvK90bw04ULJZHPSBcP2mJFaPLf4YKqmogstce1VuC_qNZzuk8Dl81EhAvsWoBAANaTm5WAEOSRadG6lzptq7Y2gUmg2ONf3qgxLF5kxPAQcCaU5NPPIq-bRTVlqyJZWkPMhTDzjnHph_qUcU5GYDtx6jBt5MkTOaUtrntyx7r5]

- National Institute of Standards and Technology. Ethyl (Z)-cinnamate - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.

- National Institute of Standards and Technology. Ethyl (Z)-cinnamate - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ0HNM_ucH5lVCG0GFQJ9T9Tt-Xts7iD5x7gTUIGd0GyFgOXhCnb423-P4UPfO2hLEjc-cYnUX_JGlpY22NxNDUldsgZIAZfdooWAgcUhFNt5NfMPkDayGsYo0H6FHgCx6nrJwDas50yooyN2HuGZU7tbcgabMfw==]

- NIH. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2hY8Gt_FaTLgMANEeJYbnZ0eCWnHpF3Vg4BOYmMy2S9feziIVCtTAmAOOqmFNjBTNgh8gVl0Rgv0-StepRtPTrE3hrCQh2hvDLCfVoMb7TX26Qe__KFeTO-EBcIM7UiSOY1Qf0Sq8Jht8bjc=]

- ResearchGate. Ethyl cinnamate. NG-3b:C17H17NO3, pale brown compound, Rf = 0.31. MS [ES +. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfJLtAwXmO20HY0ms0wT2F3UC1V7BBC7EMi_W-jcy4QkRaNS5UfF6n2ubKiMcZ7NRvrzme5qKRTTg6KZbqrOAbHAX9viSfs2dx0_wz9ymCWyO8QL4fm3eA3H7uNVpBpq1swV-3rA-XwQUQt-aIaO_ACsZqTD1o11ON6UNAeSVYCBFrdUuFS7EqMdalVzYCfWk0D_idI61g-kWBBFG-LzvwjhBrV2pacTh7iC0Eoa7Y9eIcj3oT8gDbXg==]

- ResearchGate. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcEKYC6Yx8HAPZhFbxI7Msji3MtHFJZ9VkhAN4yfqzSgOskMwaPLH0K_bQRy_N6BjTZE1hMX5OADM3HfoDBjV_nCIp1Dq-Xw6HEzMwTnnvDtwUmsODzRF1bUKoLxQBc7M5D7u0mf0sRw09xc1e2SwDGdYbbHf5OGzv-9cB67Rg7bicUYfW_xGCXAZ-aHjl7o9JPS-EMtwK6WORoGDvFELuDRCoCIRUj1Z98AdnUl3ViEAsUIHMO-G0AAssYjGaPnVWyGIBmK05gw0tEhotqIKWmw==]

- AIP Publishing. Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD6KozmWVsMgrVwtNkIUdouucfE_P5TzYQI_TQke0b843IS0qS0p9Q8Sy1zf0Gk4FQSuoZ1XrAPREFjp9C_FjrXt8_P15Pd-JRt79c2mFBD2IVMP1A_fMagBfFTGRaHNar2UAAI61y2z0iTaH6zA49ooVKD_FEnfRiHqAz_dz7rk6hzaEUeWqdabFyp2sedLEOWOwow3oUukU=]

- PubMed. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF-8QKbH010-ImowY2KxnY4embbbKuTwBCREtPSpME4qCBP2JUQyuWgrVWYfT5sqHd8M77gsSeaAH-HD6yjoDVy91oDf1QYA6s5iMye_oM6ZNcN5AJO-TfAKpnv7KfzYiyY3gP]

- Sigma-Aldrich. Ethyl cinnamate 99 103-36-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs4tHXYD60HTW5sNiK-keI5NU4oVGghGVMczbwqNgz95ORril3Ui_p6TfXPRdR9exfnnrm4vHPhBEKpTt_r0jGBckLKhCYZrdPX2u_XGaZYhdK9HFxPO0OJeHOkXlgrtH6NCWaERd0rbNFeLag0Zs9FsqBVg==]

- MDPI. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm41t83H2FtylN1QhqLeOwK25EM_kDyuttiDrc7MQwovyj4ICBhya0Ylm_3DbLT2te_myS5sk6FHVMY70j8KmICu9K4aCX-6JAvM6GEoGXLqoWsan21e4rDw1Y2kygoTVOiUY=]

- NIH. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_vmqdYBlu8zRd6ADM0mYs-HX3kI0CWthuAUDJIZrVIn5DVznepgJXA5appSJibGWv7rpE5ia_MTL8SZEMeisy18_-RbU4SQFYk-AD6BtEK_zXvIMaC4Cvc8JTJbV24Srrqm9KZgpnT3XUQds=]

- NIH. A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJj76jvDp_2kmxvYvEoZsXr5cUDLl13ACcmUN78C0KBG0Jp2BiA5jPKb15YfhqBzoJz6oC6FKH8sGEtIrkMiSXvf02CXxOzV3Ma5_Id13pHg-MZNvhiRVfI9myYnQJc3nBHMyMjxuxX1MXu5EU]

- NIH. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxQPIp2Hj6UgTEkVT7KP4yz4Znxc1sqATZZO31plrnOnSjrbPW0OyMcsSaegK4ewYTwDGV3N1e_4FjhQ3axGCnFaPgVcsVMDtQX0N3uEqS2taBve-vAU1Ao4NUluzt6iT4WDDK3UUm-AmvLmU=]

- Wikipedia. Ethyl cinnamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNU3JK7QtftMrQ5Kza5KIrrGf9pica23ssg9an-vr4ZIf0wI_9c4Oq2aXDMlJ-077oHBdA0BqH79kWLb1xxpFYjuNi3rB3zv-iq9qnOy5qkS9RszU1ysi4sBjqNW1h65gR-gr4iDr4HA==]

- ResearchGate. Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHRhRz7KRUPhyk9-F_vENxW9YZv934FsdCGfwkTBmxvdD0L7XlRAAK86G_s9-6mv-D2BmOSHutgpestcirjrgXpwyc7b_RmL9thoQ3IKW99H8BpntvnXZGEpgGHtEOI_EhKatLre7wCHZg5DEH10ho45BvWq6fdBX_cIGHSbyD5hI3VDmYpwg2qGYRKEAqK2vF6yZZNl6xR8b3y49zbmnRpXpyzWs_9g9neN99smdfHQWcFCP41EuxFNFFzLsiJSIeA_XT_ZGt1Fv1dMXgLC8Iv1eAYXEFTEMx819cYNekFB9Ua5CSncSUS13f8PYlbQJCDhcWKXa4wJ9HZf6qgFUs3-uahXlxtsVZ0f8NNrG9AB6KpSYMqz4YFjP8uL_iFcjzSzt93HGIJjez0BHOOamddxSSSU3HzVZcGJSRLGGoPsbFxQOWRexIcE-13m4XltA8y9VE1SDi5018edk=]

- SciELO. Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv3CAI1c1Gu74RM-Ursg2NkpuVJWX-CmEgyKXbrYymj1fEneCnDrOnmd4VBTMbFmWgJCAb0iI1ZhtED43hEvAyJnS-wtqSoTeEJkt2rkfDIyGbmM0L_OjwvOWRz4CvbyVo5GylhDcyfF0VZwopBjv8-Xjsqn6CW--IYRjN0vOcy7KtLmdDTtscvsIn1nmKHdY6kg==]

- PubMed. Enhanced Anti-Inflammatory Potential of Cinnamate-Zinc Layered Hydroxide in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfNYo2389kKI5p_P5oNCvmRaPoNT6S2hjLGUUxi5y1TLPqU_ycInLEELIrVH7hGDncCrnzk1hbVwNSOi5yC9fb0hmYQhCh67SLcrmKZWFuC3p4Sn9MYITx3SMaGaofpbS8UQLJ]

- PMC - NIH. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFecXFldDHzzq97o7i_9SqecAwlyWYl2S4OYVcjLkME9oQ3GTpqktj5qlUZB6UbLCxP-a4ovwcTjfN5A0I013Epzx-m91LGb-AFS_-IZqC3pvJDJG5dnMxewXaslIJvpOb3gBEJwHALAZ6pvqIW]

- PubMed. High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRYJQyZYYpwrSxXXN9lKCeKS0V32vPr5D79yn5-VOxcoCtS6YWm1iUJnwZc3bbmvdYQBANy8uvsJ5zEMIf-oa-xr7v1ymztkeEwI0q6ES1WC47DbgfGXAEkIm5jvC5HhNXVln4]

- Simagchem. What is Ethyl Cinnamate Used For?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQl3hKdvO9Qec5GSW5Ab90nSgGTaVD5lbl1w0o2l5ZBMAjH0Qtk68K77LU0LDmxM8AbysXPCXH_xBBGxAfo8BfjD5sny4-7tCClcSLi9PGtkVQvGlJZYX98Fwik8pSux_liaQCtqfkEZAk4OKYo-j27ZOi9xbwxg==]

- ResearchGate. IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives E-1.... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-rnmzzt2i0LUwdhyQI8i4gIiNPwNp0XSeZOLyPG4YJmhTKIEznYLvQrgCQOHcwXw98gxWZJjwDgPqD_U3OMYC7Ru5c2MTHUiQU1W_iqQSJ4FU4LTHFYadahKc3Xs1nJ721QBSkxztM8q9yEkwD5sy3wHKondeDw9xMnzBvR5EWxzYGfcEJa2pLaDBhq75a0v9TwMWbLTP6CwxYuppifpKPLdQAPM8S7SOP3lVpCD_pX0mOCGTKQhUoqEGgjVULEn3poW_7w==]

- ResearchGate. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0sN2jDRcLkP5ki2Jj3KQD6ybTlreBHriqnHuUCV6WG7B-BFZUN6KNq2tOqWWG-bmPHKcMxifkUdMuxbqPQcOvk5G86SL2QIDk0HQZjAzhqfVU2Z42FjuA8aeWJRuEutJsiMuqMkHnANwD-YXnn3UwVV8qBDndNsvCmronp7KpzjjbhdkRNo7UpB9aO517utQ9BKtoWEZol6xhsod6GnArQ4LhPwbCpljSHIJEAsOnpG9H7x0s4PQRIrhidgWnpto0-vB8oMQ6o4BIvMSUr3AhjSGLIfC_-XrV]B8oMQ6o4BIvMSUr3AhjSGLIfC_-XrV]

Sources

- 1. Ethyl cinnamate - Wikipedia [en.wikipedia.org]

- 2. High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl (Z)-cinnamate [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced anti-inflammatory potential of cinnamate-zinc layered hydroxide in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

Chemical and physical properties of (Z)-Ethyl cinnamate

An In-Depth Technical Guide to (Z)-Ethyl Cinnamate: Properties, Characterization, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the chemical and physical properties, synthesis, and applications of this compound.

Introduction

This compound, the cis-isomer of ethyl cinnamate, is an organic ester that, while less common than its trans-counterpart, holds significant interest as a versatile building block in organic synthesis.[1][2][3] Its distinct stereochemistry influences its physical properties and reactivity, making a thorough understanding of this compound essential for its effective use in research and development. This document provides a detailed examination of its molecular structure, physicochemical characteristics, spectroscopic signature, and practical applications, with a focus on insights relevant to the pharmaceutical and chemical research sectors.

Chemical Identity and Molecular Structure

This compound is identified by its specific spatial arrangement around the carbon-carbon double bond, which dictates its unique properties.

-

IUPAC Name: ethyl (Z)-3-phenylprop-2-enoate[4]

The structure features an ethyl ester group and a phenyl group on the same side of the alkene double bond, a defining characteristic of the (Z) or cis configuration.

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C11H12O2 | CID 5284656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. Ethyl (Z)-cinnamate [webbook.nist.gov]

- 7. This compound (CAS 4610-69-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to (Z)-Ethyl Cinnamate: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

(Z)-Ethyl cinnamate, the cis-isomer of the widely known ethyl 3-phenylprop-2-enoate, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. While its counterpart, (E)-Ethyl cinnamate, is prevalent in nature and commerce, the (Z)-isomer offers unique stereochemical properties that make it a valuable synthetic intermediate and a subject of study for novel applications. This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical identity, stereoselective synthesis strategies, characteristic reactivity, and emerging roles in pharmaceutical research and development. We will delve into the causality behind experimental choices for its synthesis and purification, present validated protocols, and discuss its potential as a building block for complex active pharmaceutical ingredients (APIs).

Chemical Identity and Core Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers

The unambiguous identification of this compound is crucial for regulatory compliance, literature searches, and procurement. Its key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | ethyl (Z)-3-phenylprop-2-enoate | |

| CAS Number | 4610-69-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [2] |

| Synonyms | cis-Ethyl Cinnamate, (2Z)-3-Phenyl-2-propenoic Acid Ethyl Ester | [3] |

| InChI Key | KBEBGUQPQBELIU-HJWRWDBZSA-N | [1] |

Physicochemical Properties

The physical state, solubility, and other properties of this compound dictate its handling, reaction conditions, and formulation possibilities.

| Property | Value | Source |

| Physical Description | Liquid | |

| Boiling Point | ~266-270 °C (estimated) | [2][4] |

| Melting Point | ~12 °C | |

| Solubility | Soluble in alcohol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [4][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Profile | Sweet, fruity, balsamic, with notes of cinnamon and honey. | [2] |

Stereoselective Synthesis of this compound

The primary challenge in synthesizing this compound lies in controlling the geometry of the carbon-carbon double bond. The trans or (E)-isomer is thermodynamically more stable, and many standard olefination reactions will preferentially yield this product. Therefore, achieving a high yield of the (Z)-isomer requires carefully chosen synthetic strategies that favor kinetic control over thermodynamic control.

Strategic Considerations for Z-Selectivity

The choice of reaction is paramount. Classic methods like the standard Wittig reaction using non-stabilized ylides are known to favor Z-alkene formation from aldehydes. This preference is attributed to the kinetic formation of a cis-substituted oxaphosphetane intermediate which then collapses to the Z-alkene. Alternatively, the partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, is a highly effective method for producing cis-alkenes.

Synthetic Protocol: Wittig Reaction for this compound

This protocol describes a representative lab-scale synthesis using the Wittig reaction, which is well-suited for producing the desired Z-isomer.[6]

Causality of Experimental Design:

-

Reagents: Benzyltriphenylphosphonium chloride is used to generate the phosphonium ylide. A strong, non-nucleophilic base like sodium amide or n-butyllithium is required to deprotonate the phosphonium salt, forming the reactive ylide. Ethyl glyoxylate serves as the aldehyde component.

-

Solvent: Anhydrous aprotic solvents like THF or diethyl ether are essential to prevent quenching the highly reactive ylide and base.

-

Temperature: The reaction is initiated at low temperatures (e.g., -78 °C) to control the reaction rate and enhance the kinetic selectivity for the Z-isomer before allowing it to warm to room temperature.

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide. Stir for 1 hour at this temperature.

-

Olefination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of ethyl glyoxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will be a mixture of (Z)- and (E)-isomers.

-

Purification: Purify the crude mixture using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to separate the (Z)- and (E)-isomers. The separation is monitored by TLC.

Purification and Characterization Workflow

The successful synthesis must be validated by a robust purification and characterization process to ensure the identity and purity of the final compound.

Caption: Key reaction pathways for this compound.

-

Isomerization: The (Z)-isomer can be converted to the more stable (E)-isomer upon exposure to heat, light (photo-isomerization), or acid/base catalysts. [7]This is a critical consideration for storage and handling to maintain isomeric purity.

-

Alkene Hydrogenation: The double bond can be readily reduced to a single bond using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction yields ethyl dihydrocinnamate, another useful synthetic intermediate. [8][9]* Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield (Z)-cinnamic acid and ethanol.

-

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functional group to a primary alcohol, yielding (Z)-cinnamyl alcohol.

Applications in Research and Drug Development

While often overshadowed by its trans-isomer, this compound and its derivatives are gaining traction in pharmaceutical and biomedical research due to their utility as synthetic intermediates and their inherent biological activities.

A Versatile Intermediate in Pharmaceutical Synthesis

The defined stereochemistry and reactive functional groups of this compound make it a valuable building block for creating complex molecular architectures. [8][9]Its structure can be strategically modified to serve as a precursor or key intermediate in the synthesis of APIs. [10]By leveraging the reactivity of the alkene and ester groups, medicinal chemists can introduce new functionalities and build larger molecules essential for developing novel drug candidates. [9]

Pharmacological and Biological Activities

Recent studies have highlighted the potential of cinnamate derivatives in therapeutic applications. Ethyl cinnamate (isomer often unspecified, but activities are relevant) has been investigated for several biological effects:

-

Anti-Angiogenesis in Oncology: Research has shown that ethyl cinnamate can suppress tumor growth by inhibiting angiogenesis. It has been demonstrated to attenuate the VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathway in colorectal cancer models. [11]Specifically, it inhibits the viability, motility, and tube formation of human umbilical vein endothelial cells (HUVECs) in a manner dependent on VEGFR2. [11]* Vasorelaxant Properties: The compound has been shown to exhibit vasorelaxant activity, inhibiting tonic contractions in rat aorta induced by high potassium and phenylephrine. [11]* Other Potential Activities: It has also been associated with anti-cancer, nematocidal, and sedative activities. [11]

Advanced Biomedical Applications

Beyond direct therapeutic use, this compound has found applications in specialized research techniques. For instance, its optical properties have made it useful as a tissue-clearing reagent for biomedical imaging, allowing for deeper visualization of biological structures. [11]Its derivatives are also explored for their UV-absorbing properties, which are relevant in developing sun-screening agents and photostabilizers in cosmetic and pharmaceutical formulations. [8][12]

Conclusion

This compound is more than just a stereoisomer; it is a distinct chemical entity with specific synthetic challenges and unique application potential. Its value in a research and drug development setting is derived from its utility as a stereochemically defined building block for complex molecules and the emerging biological activities associated with its structural class. A thorough understanding of its stereoselective synthesis, reactivity, and handling is essential for any scientist looking to leverage this compound in the pursuit of novel therapeutics and advanced chemical applications. As research continues, the importance of such specific isomers in fine-tuning molecular interactions for desired biological outcomes will only continue to grow.

References

-

National Institute of Standards and Technology. (n.d.). Ethyl (Z)-cinnamate. NIST Chemistry WebBook. Retrieved from [Link]

-

TGSC Information System. (n.d.). This compound (CAS 4610-69-9): Odor profile, Properties, & IFRA compliance. The Good Scents Company. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (Z)-cinnamate. Retrieved from [Link]

-

Gomez-Alvarado, Y., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances. Retrieved from [Link]

-

Cram. (n.d.). Ethyl Cinnamate Synthesis. Retrieved from [Link]

-

Odoro. (2024). What is Ethyl Cinnamate Used For?. Retrieved from [Link]

-

Odoro. (2026). Ethyl Cinnamate as a Chemical Intermediate: Synthesis and Industrial Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). IM spectrum of the E-and Z-isomer of ethyl cinnamate derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]

Sources

- 1. Ethyl (Z)-cinnamate [webbook.nist.gov]

- 2. scent.vn [scent.vn]

- 3. scbt.com [scbt.com]

- 4. thegoodscentscompany.com [thegoodscentscompany.com]

- 5. This compound | CAS:4192-77-2 | Phenylpropanoid | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Ethyl Cinnamate Synthesis - 921 Words | Cram [cram.com]

- 7. researchgate.net [researchgate.net]

- 8. tuodaindus.com [tuodaindus.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scispace.com [scispace.com]

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of (Z)-Ethyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(Z)-Ethyl cinnamate , a naturally occurring ester found in the essential oil of cinnamon, has garnered significant scientific interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] While the therapeutic potential of cinnamates is widely acknowledged, a detailed understanding of the specific molecular mechanisms underpinning the bioactivity of the (Z)-isomer of ethyl cinnamate remains an area of active investigation. This in-depth technical guide provides a strategic framework for researchers to systematically dissect the mechanism of action of this compound, from initial target identification to the comprehensive mapping of its influence on cellular signaling pathways.

This guide is structured to provide not just a series of protocols, but a logical and scientifically rigorous workflow. We will first explore the known biological landscape of ethyl cinnamate and its derivatives to build a foundation of plausible hypotheses. Subsequently, we will delve into a multi-pronged experimental approach, detailing the rationale behind each methodological choice and providing actionable protocols for their execution.

I. The Known Bio-Active Landscape: Building a Mechanistic Hypothesis

Cinnamic acid and its derivatives, including ethyl cinnamate, have been reported to exert a wide range of pharmacological effects.[3] A thorough understanding of this existing knowledge is paramount to formulating a targeted and efficient research strategy.

Antimicrobial Effects: Beyond the Surface

Studies on cinnamate esters have indicated that their antimicrobial activity likely stems from the disruption of microbial cell integrity. The proposed mechanisms include interference with the plasma membrane and interactions with critical cell wall components like ergosterol in fungi.[4][5] The lipophilicity conferred by the ethyl group in ethyl cinnamate may enhance its ability to penetrate microbial cell membranes, leading to increased potency compared to cinnamic acid itself.[6]

Anti-inflammatory and Antioxidant Properties: Modulating Key Cellular Sentinels

The anti-inflammatory and antioxidant activities of cinnamates are often linked to their ability to modulate key signaling pathways involved in the cellular stress response. A significant lead comes from a study on a structurally related analog, ethyl 3',4',5'-trimethoxythionocinnamate, which was shown to inhibit the pro-inflammatory transcription factor NF-κB and activate the antioxidant-response-element-regulating transcription factor Nrf2 .[7] The NF-κB pathway is a central regulator of inflammation, controlling the expression of cytokines, chemokines, and adhesion molecules. Conversely, Nrf2 activation leads to the transcription of a battery of antioxidant and cytoprotective genes. These findings strongly suggest that this compound may exert its anti-inflammatory and antioxidant effects through a similar dual-regulatory mechanism.

Anti-Cancer and Anti-Angiogenic Potential: Targeting Tumor Growth and Vascularization

Recent research has shed light on the anti-cancer mechanism of ethyl cinnamate, specifically its ability to suppress tumor growth by inhibiting angiogenesis. A key study demonstrated that ethyl cinnamate attenuates the VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathway in colorectal cancer.[2][8] VEGFR2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Its inhibition can lead to a reduction in tumor vascularization, thereby starving the tumor of essential nutrients and oxygen. This provides a concrete molecular target and pathway to investigate for this compound.

Based on this existing knowledge, we can formulate a primary hypothesis: This compound exerts its pleiotropic biological effects by engaging specific molecular targets that modulate key signaling pathways, including the NF-κB, Nrf2, and VEGFR2 pathways. The following experimental guide is designed to systematically test this hypothesis.

II. A Multi-Faceted Experimental Approach to Mechanism of Action Elucidation

To comprehensively understand the mechanism of action of this compound, a multi-pronged approach is essential, encompassing target identification, pathway analysis, and in vivo validation.

Phase 1: Unbiased Target Identification

The first critical step is to identify the direct molecular binding partners of this compound within the proteome. Unbiased, proteomics-based approaches are invaluable for this purpose as they do not rely on pre-existing assumptions about the compound's targets.

Rationale: CETSA® is a powerful technique to identify direct target engagement in a cellular context.[9] The principle is that the binding of a ligand to its target protein confers thermal stability to the protein. By heating cell lysates or intact cells treated with this compound to a range of temperatures, we can identify proteins that are stabilized by the compound, indicating a direct interaction.[10]

Experimental Workflow:

Caption: CETSA experimental workflow for target identification.

Detailed Protocol: High-Throughput CETSA with Mass Spectrometry (MS) Readout

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, macrophage-like RAW 264.7 cells for inflammation) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.